molecular formula C17H15N3O3 B2859317 2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-95-2

2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2859317
CAS No.: 886899-95-2
M. Wt: 309.325
InChI Key: IXURUOIBUUGCFG-UHFFFAOYSA-N
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Description

2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide ( 886899-95-2) is a specialized chemical compound with a molecular formula of C 17 H 15 N 3 O 3 and a molecular weight of 309.32 g/mol . This molecule belongs to the class of pyrido[1,2-a]pyrimidine-carboxamides, a scaffold noted for its presence in pharmacologically active substances . The structure combines a pyrido[1,2-a]pyrimidine core with a hydroxy group and a carboxamide functionalization linked to a 4-methylbenzyl group, providing unique physicochemical properties and multiple functional groups that can serve as active sites for research . The pyrido[1,2-a]pyrimidine core is a versatile scaffold in medicinal chemistry research. Studies on closely related N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have identified promising antiviral activities . In particular, one derivative demonstrated high antiviral activity against the West Nile Virus agent while exhibiting low cytotoxicity, highlighting the potential of this chemical series in virology research . Furthermore, other synthetic pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been prepared and screened for anticancer activity against multiple human cancer cell lines, with several compounds identified as promising candidates . The potential for hydrogen bonding and complexation inherent in the structure facilitates interaction with biological targets, making it a versatile intermediate in organic synthesis and a potential pharmacophore in pharmaceutical research applications . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-7-12(8-6-11)10-18-15(21)14-16(22)19-13-4-2-3-9-20(13)17(14)23/h2-9,22H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXURUOIBUUGCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde and a β-ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Key Structure-Activity Relationship (SAR) Insights

Carboxamide Substitutions: Antimalarial activity is enhanced with electron-withdrawing groups (e.g., 3-fluorobenzyl or 4-trifluoromethylbenzyl) on the carboxamide . Analgesic activity is retained across benzyl and 4-methylbenzyl carboxamide derivatives, suggesting bioisosteric equivalence between 4-hydroxyquinolin-2-one and pyrido-pyrimidine cores .

Core Modifications: Unsaturation in the pyrido-pyrimidine ring (e.g., cyclohexenyl derivatives) enhances gastroprotective effects, likely due to improved receptor binding .

Hydroxy Group at Position 2: The 2-hydroxy group in the target compound may mimic phenolic functionalities in NSAIDs, contributing to anti-inflammatory or analgesic effects .

Pharmacological Potential vs. Analogs

  • Antimalarial Activity : The target compound lacks the 3-carbamate or 4-CF3-benzyl groups critical for antimalarial activity in Compounds 21 and 37 .
  • Gastroprotective Activity : Unlike unsaturated cyclopentyl-substituted analogs, the target compound’s saturated core may limit efficacy in gastric lesion models .
  • Analgesic Activity: Bioisosterism with 4-hydroxyquinolin-2-one suggests shared mechanisms with NSAIDs, though clinical validation is pending .

Biological Activity

2-Hydroxy-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves condensation reactions between pyrido[1,2-a]pyrimidine derivatives and appropriate amines or phenolic compounds. A common synthetic route includes the reaction of 2-hydroxy derivatives with substituted benzylamines under acidic conditions to yield the target compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit the growth of various bacterial strains and fungi due to their ability to interfere with nucleic acid synthesis and cell wall integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit the proliferation of several cancer cell lines through mechanisms such as:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown high affinity for DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells. By inhibiting this enzyme, the compound may reduce tumor growth and proliferation .
Cell LineIC50 (µM)Mechanism
A431 (vulvar carcinoma)5.0DHFR inhibition
MCF-7 (breast cancer)3.5Cell cycle arrest
HeLa (cervical cancer)6.0Apoptosis induction

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism.
  • Receptor Modulation : It can potentially modulate receptor activity involved in cellular signaling pathways leading to apoptosis in cancer cells.

Case Studies

A series of studies have evaluated the biological activity of related pyrido[1,2-a]pyrimidine compounds:

  • Study on Antiplasmodial Activity : A study demonstrated that certain pyrido derivatives exhibited potent antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 0.4 to 28 µM, depending on the specific analog tested .
  • In Vivo Studies : Animal model studies have shown that these compounds can reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents.

Q & A

Basic: What experimental methods are used to confirm the structure of this compound post-synthesis?

Answer:
Structural confirmation involves a combination of NMR spectroscopy (analyzing aromatic proton shifts and tautomeric equilibria) and elemental analysis to verify molecular composition . For crystalline derivatives, X-ray crystallography is critical to determine spatial configurations, such as zwitterionic forms in the solid state (e.g., protonation at nitrogen and charge localization on the pyridopyrimidine core) . High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation.

Basic: What synthetic routes are commonly employed for pyrido[1,2-a]pyrimidine derivatives like this compound?

Answer:
The core scaffold is typically synthesized via condensation reactions between 2-aminopyridines and activated carbonyl intermediates. For example:

  • Step 1 : React 2-amino-4-methylpyridine with triethyl methanetricarboxylate under high-temperature conditions (150°C) to form the ester intermediate .
  • Step 2 : Amide formation via nucleophilic substitution, using ethanol as a solvent and heat (e.g., reflux with benzylamines) .
    Key modifications include optimizing reaction times and solvent systems to minimize side products like undesired carboxamides .

Advanced: How can researchers address uniform biological activity across structurally diverse derivatives?

Answer:
Uniform activity (e.g., in analgesic or antiviral assays) may arise from bioisosteric replacement of functional groups. For instance:

  • The 2-hydroxy-4-oxo-pyridopyrimidine core mimics 4-hydroxyquinolin-2-one in binding interactions, retaining activity despite substituent variations .
  • Methodological approach :
    • Perform docking studies to identify conserved binding motifs.
    • Synthesize derivatives with systematic substitutions (e.g., benzyl vs. phenethyl groups).
    • Validate using in vitro assays (e.g., enzyme inhibition) and compare dose-response curves .

Advanced: How should contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?

Answer:
Contradictions often stem from tautomerism or solvent-dependent equilibria. For example:

  • In DMSO-d₆, the compound may exist as a zwitterion, while in CDCl₃, keto-enol tautomerism dominates.
  • Resolution strategy :
    • Acquire variable-temperature NMR to observe tautomeric shifts.
    • Use 13C NMR to confirm carbonyl resonance patterns.
    • Compare with X-ray data to correlate solid-state vs. solution structures .

Advanced: How to design structure-activity relationship (SAR) studies for antiviral activity?

Answer:

Computational screening : Use tools like PASS software to predict antiviral potential and prioritize derivatives .

Substituent variation :

  • Hydrophobic groups : Modify the benzyl moiety (e.g., 4-methylphenyl vs. 4-fluorophenyl) to enhance membrane permeability.
  • Electron-withdrawing groups : Introduce halogens to stabilize binding interactions.

Assay design :

  • Test against West Nile Virus or similar models using cytopathic effect (CPE) reduction assays .
  • Measure EC₅₀ values and compare with cytotoxicity (CC₅₀) to calculate selectivity indices.

Basic: What are the key challenges in optimizing synthetic yields for this compound?

Answer:

  • Side reactions : Competing formation of carboxamide byproducts during ester condensation. Mitigate by using excess triethyl methanetricarboxylate as both reagent and solvent .
  • Purification : Low solubility in common solvents requires column chromatography with polar eluents (e.g., ethyl acetate/methanol mixtures).

Advanced: How does the zwitterionic form observed in crystallography impact biological activity?

Answer:
The zwitterionic state (e.g., protonated nitrogen and deprotonated C3 carboxylate) enhances solubility and target binding in physiological environments. For example:

  • The charged form may improve interaction with viral proteases or ion channels.
  • Validation : Compare activity of zwitterionic derivatives (crystalline) vs. neutral forms (solution) using parallel assays .

Table 1: Example Substituent Effects on Analgesic Activity

Substituent (R-group)Activity (Writhing Inhibition %)Notes
4-Methylbenzyl65%Baseline activity
4-Fluorobenzyl68%Enhanced solubility
Phenethyl70%Improved bioavailability

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

Re-evaluate force fields : Ensure docking simulations account for tautomeric states.

Assay conditions : Adjust pH to mimic the compound’s ionization state in vivo.

Metabolic stability : Test for rapid degradation using liver microsome assays, which may explain false-negative predictions .

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